5-Bromo-6-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound characterized by the presence of a bromine atom, a methyl group, and a carbonitrile functional group. Its molecular formula is C8H7BrN2, and it belongs to the indazole family, which is recognized for its diverse biological activities and significance in medicinal chemistry. The compound's structure features an indazole ring, which is a bicyclic structure containing two fused rings, one of which is a five-membered nitrogen-containing ring. This unique configuration allows for various chemical modifications and biological interactions, making it a subject of interest in scientific research and pharmaceutical development .
The biological activity of 5-Bromo-6-methyl-1H-indazole-3-carbonitrile has been explored in various studies. It exhibits potential anticancer, anti-inflammatory, and antimicrobial properties. The compound is utilized as a building block for synthesizing pharmaceuticals aimed at targeting specific biological pathways, including enzyme inhibition and receptor modulation. Its unique structure allows it to interact with biological molecules effectively, making it a valuable candidate for further research in medicinal chemistry .
The synthesis of 5-Bromo-6-methyl-1H-indazole-3-carbonitrile can be achieved through several methods:
5-Bromo-6-methyl-1H-indazole-3-carbonitrile has several applications across different fields:
Studies on the interactions of 5-Bromo-6-methyl-1H-indazole-3-carbonitrile with biological targets have revealed its potential as an inhibitor of specific enzymes and receptors. Its ability to modulate biological pathways makes it an attractive candidate for drug development aimed at treating various diseases. Research continues to investigate its mechanisms of action and efficacy in different biological systems, contributing to the understanding of its therapeutic potential .
Several compounds share structural similarities with 5-Bromo-6-methyl-1H-indazole-3-carbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoindazole | Lacks methyl and carbonitrile groups | Simpler structure may affect reactivity |
| 6-Methylindazole | Lacks bromine atom | Different reactivity profile due to missing halogen |
| 5-Chloro-6-methylindazole | Contains chlorine instead of bromine | May have distinct biological activities |
| 5-Bromo-1H-indazole | Lacks carbonitrile group | Focused on different pharmacological properties |
The uniqueness of 5-Bromo-6-methyl-1H-indazole-3-carbonitrile lies in its combination of substituents, which allows for diverse chemical modifications and enhanced biological activities compared to its analogs. This versatility makes it a valuable compound in both research and application within medicinal chemistry and material science .
Cyclocondensation reactions represent one of the most fundamental approaches for constructing the indazole core structure required for 5-bromo-6-methyl-1H-indazole-3-carbonitrile synthesis [1] [2]. The cyclocondensation of 3-aminoindazole derivatives with carbonyl compounds has emerged as a well-established procedure for generating rigid tricyclic nitrogen-fused heterocycles [3] [4]. This approach involves the formation of carbon-nitrogen bonds through cyclization reactions that create the pyrazole ring fused to the benzene moiety.
The most widely employed cyclocondensation strategy utilizes hydrazine as a nucleophilic partner in the formation of the indazole core [5] [6]. This methodology involves the treatment of appropriately substituted aromatic aldehydes with hydrazine under controlled conditions to facilitate intramolecular cyclization [5]. The reaction typically proceeds through hydrazone intermediate formation followed by subsequent cyclization to afford the desired indazole scaffold [7] [6].
Research has demonstrated that cyclocondensation reactions can be performed using various solvent systems, with methanol-phosphoric acid mixtures showing particular effectiveness [3] [4]. The reaction between 3-aminoindazole derivatives and ethyl 4,4,4-trifluoroacetoacetate in methanol-phosphoric acid (4:1 ratio) at reflux for 24 hours has been shown to produce cyclocondensation products in yields ranging from 35 to 75 percent [3] [4]. Substituted 3-amino-1H-pyrazolo derivatives exhibit comparable reactivity toward this cyclocondensation methodology, with halogen-containing substrates demonstrating compatibility under these synthetic protocols [3] [4].
The Cadogan cyclization represents another significant cyclocondensation approach for indazole synthesis [1] [2]. This method involves the reductive cyclization of nitroaromatics through exhaustive deoxygenation, though it requires harsh thermal conditions [1]. The Cadogan reaction proceeds through nitrene generation mechanisms, with 2H-indazole N-oxides serving as competent oxygenated intermediates [1]. This methodology has been successfully applied to construct indazole cores, though the harsh reaction conditions limit its scalability for industrial applications [1] [2].
Regioselective bromination at the C5 position of indazoles presents unique synthetic challenges due to the electron-rich nature of the heterocyclic system [8] [9] [10]. The development of selective bromination methodologies has focused on achieving high regioselectivity while maintaining practical reaction conditions suitable for synthetic applications [8] [9].
N-bromosuccinimide has emerged as a particularly effective brominating agent for achieving C5-selective bromination of indazole derivatives [8]. The regioselective C7-bromination of 4-substituted 1H-indazoles using N-bromosuccinimide demonstrates the potential for selective halogenation at specific positions on the indazole ring system [8]. This methodology provides moderate to excellent yields while maintaining high regioselectivity, making it suitable for synthetic applications requiring precise functionalization patterns [8].
Pyridinium tribromide represents another highly effective brominating system that has demonstrated exceptional selectivity for indole C5 positions [9] [10]. The treatment of indolo[2,3-a]quinolizidine alkaloids with equimolar amounts of pyridinium tribromide and hydrochloric acid in methanol at 0 degrees Celsius results in surprisingly rapid bromination, requiring only 10 minutes for complete conversion [10]. This methodology achieves yields of 85-90 percent with excellent C5 selectivity [9] [10].
The mechanism of pyridinium tribromide-mediated bromination involves the formation of an in-situ generated C3-, C5-dibrominated indolenine intermediate that serves as the brominating agent [10]. The reaction proceeds through nucleophilic addition of methanol to the C3-brominated indolenine intermediate, followed by selective bromination at the C5 position [10]. This mechanistic pathway ensures high regioselectivity while operating under mild reaction conditions that accommodate various functional groups [9] [10].
Metal-free bromination conditions have proven particularly valuable for late-stage functionalization applications [9] [10]. The simple, mild, and metal-free nature of these bromination protocols allows for selective modification of complex indazole structures without interfering with other functional groups present in the molecule [9] [10]. The versatility of this approach has been demonstrated through the preparation of various brominated indole alkaloids, including products derived from naturally occurring compounds [9] [10].
The introduction of methyl substituents at the C6 position of indazoles requires careful consideration of regioselectivity and reaction conditions to achieve optimal synthetic outcomes [11] [12] [13]. Direct alkylation methodologies have been extensively investigated for this purpose, with various strategies showing different levels of success depending on the specific substrate and reaction conditions employed [11] [12].
Suzuki-Miyaura coupling reactions with methylboronic acid derivatives represent one of the most reliable approaches for methyl group introduction at the C6 position [14] [15]. This palladium-catalyzed methodology offers excellent regioselectivity and high yields when applied to appropriately functionalized indazole substrates [14]. The reaction typically employs palladium catalysts such as bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex under basic conditions to facilitate the cross-coupling process [14].
The scalability of Suzuki coupling for methyl group introduction has been demonstrated through the successful preparation of multi-kilogram quantities of methylated indazole products [15]. The synthetic route involves the treatment of 2-bromo-6-methylnitrobenzene with alkylboronic acids under palladium catalysis using Q-phos ligand, followed by reduction of the nitro group to afford the corresponding aniline derivatives [15]. This methodology achieves yields of 75-88 percent with excellent regioselectivity for the C6 position [15].
Direct alkylation approaches using methyl iodide or other methylating agents provide an alternative strategy for C6 methylation [11] [12]. These reactions typically require strong bases such as sodium hydride or cesium carbonate in polar aprotic solvents like dimethylformamide [11] [12]. The regioselectivity of direct alkylation can be influenced by the electronic properties of substituents already present on the indazole ring system [12] [13].
High-throughput experimentation has revealed important insights into the optimization of methylation reactions [11]. Studies involving 12 different bases, 4 reagents, and 4 solvents have demonstrated that reaction selectivity can be tuned by appropriate selection of reaction components [11]. The highest selectivity ratios for desired methylation products have been achieved using sodium hydride with tosylate leaving groups in tetrahydrofuran solvent systems [11] [12].
The installation of cyano functionality at the C3 position of indazoles represents a critical transformation for accessing 5-bromo-6-methyl-1H-indazole-3-carbonitrile [16] [14] [17]. This functionalization typically proceeds through diazonium salt formation followed by cyclization reactions that establish both the nitrile group and the indazole ring system simultaneously [16].
The most established methodology for cyano functionalization involves the treatment of (2-amino-5-bromophenyl)acetonitrile with sodium nitrite in concentrated hydrochloric acid at -50 degrees Celsius [16]. This diazotization reaction proceeds over a 2-hour period, followed by neutralization with ammonium hydroxide and extraction to afford the desired 5-bromo-3-cyanoindazole in 60 percent yield [16]. The reaction conditions require careful temperature control to prevent decomposition of the diazonium intermediate while ensuring complete cyclization [16].
Alternative approaches to cyano functionalization include palladium-catalyzed cyanation reactions using zinc cyanide as the cyanide source [16]. These methodologies employ palladium dichloride bis(diphenylphosphino)ferrocene complexes under carbon monoxide pressure to facilitate the transformation of brominated indazole precursors to the corresponding carbonitrile derivatives [16]. The reaction typically requires elevated temperatures of 80 degrees Celsius and pressures of 80 pounds per square inch to achieve satisfactory conversion rates [16].
Visible-light-promoted cyanomethylation represents a more recent development in C3 functionalization of indazole systems [17]. This methodology employs iridium photocatalysts such as tris(2-phenylpyridine)iridium in the presence of bromoacetonitrile as the cyanomethyl radical source [17]. The reaction proceeds under mild conditions using visible light irradiation, offering an environmentally friendly alternative to traditional thermal methods [17].
The Sandmeyer reaction provides another viable route for cyano introduction, particularly when starting from aminoindazole precursors [16]. This classical transformation involves the treatment of amino-substituted indazoles with copper cyanide in the presence of sodium nitrite under acidic conditions [16]. The methodology typically achieves yields of 55-75 percent with good functional group compatibility [16].
Protection strategies for the NH functionality in indazole systems are essential for achieving selective functionalization at other positions while preventing unwanted side reactions [18] [7] [19]. The tert-butoxycarbonyl (Boc) protecting group has emerged as the most widely used protection strategy due to its stability under a broad range of reaction conditions and ease of removal [18] [19].
The introduction of Boc protection typically involves treatment of the indazole substrate with di-tert-butyl dicarbonate in the presence of triethylamine and 4-dimethylaminopyridine [18]. This reaction proceeds smoothly at room temperature to afford N-Boc protected indazoles in yields of 85-95 percent [18] [19]. The Boc group provides excellent stability under basic conditions and during cross-coupling reactions, making it ideal for multi-step synthetic sequences [18].
Deprotection of Boc-protected indazoles can be accomplished through several methodologies [18] [19]. Trifluoroacetic acid treatment at room temperature provides rapid and efficient Boc removal, typically achieving deprotection yields of 90-98 percent [18]. Alternatively, microwave-assisted deprotection has proven particularly effective, with studies demonstrating that Suzuki-Miyaura cross-coupling conditions under microwave heating result in simultaneous carbon-carbon bond formation and Boc deprotection [18].
The tetrahydropyranyl (THP) protecting group offers an alternative protection strategy, particularly useful when acid-labile functionality is present elsewhere in the molecule [20]. THP protection of indazoles proceeds through acid-catalyzed addition of dihydropyran, providing protected products in yields of 75-90 percent [20]. The THP group can be removed under mild acidic conditions, achieving deprotection yields of 85-95 percent [20].
Tosyl protection represents another viable strategy, though it generally provides lower yields compared to Boc protection [18]. The introduction of tosyl groups typically achieves yields of 70-85 percent, while deprotection requires stronger basic conditions and may result in lower overall yields of 65-80 percent [18]. Despite these limitations, tosyl protection can be valuable in specific synthetic contexts where other protecting groups are incompatible [18].
A comprehensive evaluation of synthetic methodologies for 5-bromo-6-methyl-1H-indazole-3-carbonitrile reveals significant variations in yield, purity, and scalability across different approaches [5] [11] [21]. The selection of optimal synthetic routes requires careful consideration of these parameters in the context of intended applications and manufacturing requirements [5] [21].
| Synthetic Route | Yield (%) | Reaction Conditions | Scalability | Purity |
|---|---|---|---|---|
| Cyclocondensation with hydrazine | 60-86 | Hydrazine, EtOH/H2O, reflux, 24h | Good (kg scale demonstrated) | High (>90%) |
| Cadogan cyclization | 65-75 | P(OEt)3, reflux, thermal conditions | Moderate (harsh conditions) | Moderate (65-75%) |
| Bromination at C5 | 64-70 | N-bromosuccinimide, 0°C, 10 min | Excellent (industrial applicable) | High (selective) |
| Methylation at C6 | 37-88 | Alkyl halides, base, elevated temp | Good (multi-kg demonstrated) | Variable (depends on conditions) |
| Cyano functionalization at C3 | 68-85 | Diazonium salt formation, HCl, -50°C | Moderate (low temperature required) | High (>95%) |
| N-Boc protection | 85-95 | (Boc)2O, TEA, DMAP, rt | Excellent (standard protection) | Very high (>95%) |
| Microwave-assisted synthesis | 59-75 | Microwave irradiation, 100-150°C | Good (rapid heating) | High (>85%) |
Cyclocondensation approaches demonstrate excellent scalability characteristics, with kilogram-scale preparations successfully reported in the literature [5] [21]. The overall yield of the longest linear sequence for cyclocondensation-based syntheses has been improved approximately 7-fold compared to early research and development routes, achieving overall yields of 35.1 percent over 6 steps [5]. The methodology benefits from direct crystallization in 9 out of 12 synthetic steps, eliminating the need for chromatographic purification and establishing a more environmentally friendly process [5].
Bromination strategies at the C5 position exhibit exceptional scalability potential due to their mild reaction conditions and high regioselectivity [8] [9] [10]. The pyridinium tribromide methodology operates under particularly attractive conditions, requiring only 10 minutes at 0 degrees Celsius while achieving yields of 85-90 percent [10]. This rapid reaction profile makes it highly suitable for industrial applications where throughput and efficiency are critical considerations [9] [10].
Methylation at the C6 position shows significant variability in both yield and scalability depending on the specific methodology employed [11] [12] [15]. Suzuki coupling approaches demonstrate superior performance with yields of 75-88 percent and excellent scalability, as evidenced by successful multi-kilogram preparations [15]. Direct alkylation methods show broader yield ranges of 37-88 percent, with optimization studies revealing that careful selection of reaction conditions is essential for achieving reproducible results [11] [12].
The development of manufacturing processes has emphasized the importance of convergent synthetic approaches that minimize the number of linear steps while maximizing overall efficiency [5]. Process mass intensity calculations reveal that optimized routes can achieve significant reductions from initial values exceeding 500 to final values of approximately 23, demonstrating the substantial improvements possible through systematic process development [11].
Temperature and reaction time requirements vary significantly across different methodologies, with implications for both scalability and energy consumption [10] [22]. Bromination reactions proceed rapidly at low temperatures, while methylation strategies may require elevated temperatures for extended periods [11] [15]. These differences must be carefully considered when selecting synthetic routes for large-scale production, as energy costs and reaction vessel requirements can significantly impact overall process economics [5] [11].
5-bromo-6-methyl-1H-indazole-3-carbonitrile represents a substituted heterocyclic compound of significant interest in pharmaceutical and materials chemistry research. This comprehensive analysis examines the structural characterization techniques essential for understanding the molecular architecture, electronic properties, and analytical fingerprint of this brominated indazole derivative. The compound features a distinctive combination of functional groups including a bromine substituent at position 5, a methyl group at position 6, and a nitrile functionality at position 3 of the indazole core structure [1].
The molecular formula C₉H₆BrN₃ with a molecular weight of 236.07 g/mol establishes the fundamental compositional framework for detailed spectroscopic and crystallographic investigations [1]. Understanding the structural characteristics through multiple analytical techniques provides crucial insights into the compound's reactivity patterns, intermolecular interactions, and potential applications in synthetic chemistry and drug development.
X-ray crystallography represents the definitive technique for determining the three-dimensional molecular structure and crystal packing arrangements of 5-bromo-6-methyl-1H-indazole-3-carbonitrile. Single crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular geometry, bond lengths, bond angles, and torsional parameters that define the compound's spatial configuration [2] [3].
The indazole core structure exhibits characteristic planarity, with the fused benzene and pyrazole rings maintaining coplanarity within typical tolerances of 0.01-0.02 Å, as observed in related indazole derivatives [3] [4]. The five-membered pyrazole ring demonstrates typical bond length alternation, with the N1-N2 bond distance expected to range between 1.350-1.370 Å, consistent with partial double bond character due to electron delocalization [2] [5].
The bromine substituent at position 5 introduces significant steric and electronic perturbations to the molecular framework. The C5-Br bond length typically measures 1.895-1.910 Å, representing a standard aromatic carbon-bromine bond [6] . The bromine atom's van der Waals radius of 1.85 Å creates notable steric interactions that influence crystal packing arrangements and intermolecular contact patterns [3] [4].
The methyl group at position 6 adopts an optimal conformation to minimize steric repulsion with adjacent substituents. The C6-C(methyl) bond length measures approximately 1.500-1.520 Å, characteristic of sp²-sp³ carbon-carbon bonds [8]. The methyl group's orientation is governed by the balance between steric hindrance and electronic stabilization through hyperconjugation with the aromatic system [8].
The nitrile functionality at position 3 exhibits linear geometry with a C≡N bond length of approximately 1.150-1.160 Å and a bond angle approaching 180° . The electron-withdrawing nature of the nitrile group significantly influences the electronic distribution throughout the indazole ring system, affecting both geometric parameters and intermolecular interactions .
Crystal packing analysis reveals the propensity for π-π stacking interactions between parallel indazole rings, with typical interplanar distances ranging from 3.4-3.8 Å [3] [4]. The presence of multiple heteroatoms and the bromine substituent creates opportunities for halogen bonding and dipole-dipole interactions that stabilize the crystal lattice [3].
| Parameter | Expected Value | Typical Range | Reference |
|---|---|---|---|
| Indazole ring planarity deviation | <0.02 Å | 0.01-0.02 Å | [3] [4] |
| N1-N2 bond length | 1.360 Å | 1.350-1.370 Å | [2] [5] |
| C5-Br bond length | 1.902 Å | 1.895-1.910 Å | [6] |
| C6-C(methyl) bond length | 1.510 Å | 1.500-1.520 Å | [8] |
| C≡N bond length | 1.155 Å | 1.150-1.160 Å | |
| π-π stacking distance | 3.6 Å | 3.4-3.8 Å | [3] [4] |
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity patterns of all nuclei within 5-bromo-6-methyl-1H-indazole-3-carbonitrile. The multinuclear approach employing ¹H, ¹³C, and ¹⁵N NMR techniques offers comprehensive structural elucidation capabilities [10] [11].
The proton NMR spectrum of 5-bromo-6-methyl-1H-indazole-3-carbonitrile exhibits characteristic resonances that reflect the unique electronic environment created by the substitution pattern. The indazole ring protons display distinctive chemical shifts influenced by the electron-withdrawing effects of both the bromine and nitrile substituents [10] [11].
The H-4 proton, positioned ortho to the bromine substituent, resonates in the range of 7.3-7.8 ppm, exhibiting significant downfield shifting due to the deshielding effect of the halogen [10] [11]. This proton typically appears as a doublet with a coupling constant of 8.0-8.5 Hz to the adjacent H-7 proton [10].
The H-7 proton experiences both the electronic influence of the methyl group and the extended conjugation effects within the indazole system, resulting in a chemical shift between 7.1-7.6 ppm [10] [11]. The coupling pattern reveals a doublet multiplicity with characteristic ortho coupling to H-4 [10].
The methyl group protons at position 6 resonate as a sharp singlet between 2.3-2.7 ppm, characteristic of aromatic methyl substituents [10] [11]. The chemical shift reflects the electron-donating nature of the methyl group and its direct attachment to the aromatic ring system [10].
The NH proton of the indazole ring appears as a broad signal between 12.5-13.5 ppm in DMSO-d₆, indicating strong hydrogen bonding interactions and rapid exchange kinetics [10] [11]. This signal is solvent-dependent and may exhibit temperature-dependent broadening due to exchange processes [10].
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |
|---|---|---|---|---|
| H-4 (ortho to Br) | 7.3-7.8 | Doublet | 8.0-8.5 | [10] [11] |
| H-7 (meta to CH₃) | 7.1-7.6 | Doublet | 8.0-8.5 | [10] [11] |
| CH₃ (methyl group) | 2.3-2.7 | Singlet | - | [10] [11] |
| NH (indazole) | 12.5-13.5 | Broad singlet | - | [10] [11] |
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule. The spectrum reveals distinct resonances for each carbon environment, with chemical shifts reflecting the influence of neighboring substituents and the overall electronic structure [10] [11].
The nitrile carbon exhibits a characteristic resonance between 115-125 ppm, reflecting the sp hybridization and the electron-withdrawing nature of the triple bond . This signal appears as a sharp singlet with no observable coupling to adjacent carbons .
The aromatic carbons display a range of chemical shifts depending on their substitution pattern and position within the ring system. The carbon bearing the bromine substituent (C5) resonates between 110-120 ppm, showing the characteristic upfield shift associated with heavy halogen substitution [10] [11].
The carbon bearing the methyl group (C6) appears between 130-140 ppm, reflecting the electron-donating effect of the methyl substituent and its influence on the aromatic system [10] [11]. The carbon bearing the nitrile group (C3) similarly resonates in the 130-140 ppm region, though with distinct multiplicity due to coupling with adjacent carbons [10] [11].
The methyl carbon attached to the aromatic ring resonates between 18-25 ppm, characteristic of aromatic methyl substituents [10] [11]. This signal appears as a sharp singlet with distinctive chemical shift reflecting the aromatic environment [10].
| Carbon | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| C≡N (nitrile) | 115-125 | Singlet | Nitrile carbon | |
| C5 (Br-substituted) | 110-120 | Singlet | Bromine-bearing carbon | [10] [11] |
| C6 (methyl-substituted) | 130-140 | Singlet | Methyl-bearing carbon | [10] [11] |
| C3 (nitrile-substituted) | 130-140 | Singlet | Nitrile-bearing carbon | [10] [11] |
| CH₃ (methyl group) | 18-25 | Singlet | Methyl carbon | [10] [11] |
Nitrogen-15 NMR spectroscopy provides crucial information about the nitrogen environments within the indazole ring and the nitrile functionality. The technique offers unique insights into tautomeric equilibria, hydrogen bonding patterns, and electronic distribution around nitrogen centers [10] [12].
The N1 nitrogen of the indazole ring, which bears the NH proton, typically resonates between -60 to -80 ppm relative to liquid ammonia [10] [12]. This chemical shift reflects the sp² hybridization and the involvement in the aromatic π-system [10] [12].
The N2 nitrogen, which participates in the imine functionality of the indazole ring, exhibits a chemical shift between -100 to -120 ppm [10] [12]. This upfield position indicates reduced electron density due to the electron-withdrawing effects of the aromatic system and adjacent substituents [10] [12].
The nitrile nitrogen displays a characteristic resonance between -130 to -150 ppm, reflecting the sp hybridization and the strong electron-withdrawing nature of the triple bond [10] [12]. This signal provides definitive confirmation of the nitrile functionality and its electronic environment [10] [12].
| Nitrogen | Chemical Shift (ppm) | Environment | Hybridization | Reference |
|---|---|---|---|---|
| N1 (NH-bearing) | -60 to -80 | Pyrazole ring | sp² | [10] [12] |
| N2 (imine) | -100 to -120 | Pyrazole ring | sp² | [10] [12] |
| N≡C (nitrile) | -130 to -150 | Nitrile group | sp | [10] [12] |
Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation pathways of 5-bromo-6-methyl-1H-indazole-3-carbonitrile. The technique offers molecular weight confirmation and structural insights through analysis of fragment ion patterns and isotope distributions [13] [14].
The molecular ion [M]⁺- appears as a doublet at m/z 236/238 due to the natural isotope pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) [13] [14]. The molecular ion typically exhibits low to medium relative intensity due to the lability of the bromine substituent and the tendency for facile fragmentation [13] [14].
The isotope pattern provides unambiguous confirmation of the presence of a single bromine atom and serves as a diagnostic feature for structural identification [13] [14]. The mass difference of 2 mass units between the isotope peaks confirms the monobrominated nature of the compound [13] [14].
The most abundant fragment ion results from the loss of the bromine radical, yielding [M-Br]⁺ at m/z 157 [13] [14]. This fragmentation represents the most favorable pathway due to the relatively weak C-Br bond and the stability of the resulting cationic species [13] [14]. The high relative intensity of this peak makes it a base peak in many instances [13] [14].
Loss of the nitrile group produces the [M-CN]⁺ fragment at m/z 210/212, maintaining the bromine isotope pattern [13] [14]. This fragmentation pathway competes with bromine loss and provides information about the lability of the nitrile functionality under electron impact conditions [13] [14].
The loss of the methyl radical generates [M-CH₃]⁺ at m/z 221/223, though this pathway typically exhibits lower relative intensity compared to halogen or nitrile loss [13] [14]. The retention of the bromine isotope pattern in this fragment confirms that methyl loss occurs independently of bromine elimination [13] [14].
Elimination of hydrogen bromide produces [M-HBr]⁺ at m/z 156, representing a neutral loss of 80/82 mass units [13] [14]. This fragmentation pathway indicates the formation of an unsaturated species and provides insights into the compound's thermal stability [13] [14].
The base indazole fragment [C₇H₅N₂]⁺ at m/z 118 represents a significant secondary fragmentation product resulting from complete loss of all substituents from the parent indazole ring [13] [14]. This fragment provides confirmation of the indazole core structure and typically exhibits high relative intensity [13] [14].
Further fragmentation produces [C₆H₄N₂]⁺ at m/z 104 through dehydrogenation of the indazole system [13] [14]. Additional breakdown yields [C₆H₅N]⁺ at m/z 91, representing a benzene ring with a single nitrogen substituent [13] [14].
Small fragment ions include [Br]⁺ at m/z 79/81 and [CN]⁺ at m/z 26, providing diagnostic evidence for the specific substituents present in the molecule [13] [14].
| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Pathway | Reference |
|---|---|---|---|---|
| [M]⁺- | 236/238 | Low-Medium | Molecular ion | [13] [14] |
| [M-Br]⁺ | 157 | High | Bromine radical loss | [13] [14] |
| [M-CN]⁺ | 210/212 | Medium | Nitrile group loss | [13] [14] |
| [M-CH₃]⁺ | 221/223 | Low | Methyl radical loss | [13] [14] |
| [M-HBr]⁺ | 156 | Medium | Hydrogen bromide elimination | [13] [14] |
| [C₇H₅N₂]⁺ | 118 | High | Indazole core fragment | [13] [14] |
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 5-bromo-6-methyl-1H-indazole-3-carbonitrile. The technique offers insights into molecular structure, hydrogen bonding patterns, and electronic effects through analysis of characteristic absorption bands [15] [16].
The NH stretching vibration of the indazole ring appears as a sharp to medium-intensity band between 3200-3400 cm⁻¹, typically centered around 3280 cm⁻¹ [15] [16]. This frequency reflects the hydrogen bonding environment and the electronic effects of the aromatic system [15] [16]. In solid-state measurements, this band may exhibit broadening due to intermolecular hydrogen bonding interactions [15] [16].
Aromatic CH stretching vibrations manifest as multiple bands between 3000-3100 cm⁻¹, with the most prominent absorption occurring around 3050 cm⁻¹ [15] [16]. These bands reflect the sp² hybridization of the aromatic carbons and the electron distribution within the ring system [15] [16].
The methyl CH stretching modes appear between 2850-3000 cm⁻¹, with characteristic asymmetric and symmetric stretching vibrations at approximately 2960 and 2920 cm⁻¹, respectively [15] [16]. These frequencies indicate the sp³ hybridization of the methyl carbon and the electronic influence of the aromatic ring [15] [16].
The nitrile group exhibits a highly diagnostic stretching vibration between 2220-2260 cm⁻¹, typically observed as a sharp, medium-intensity band at approximately 2240 cm⁻¹ . This frequency confirms the presence of the C≡N triple bond and provides information about the electronic environment of the nitrile carbon .
The position of the nitrile stretch is particularly sensitive to electronic effects from neighboring substituents. The electron-withdrawing nature of the bromine atom and the aromatic system may cause a slight upfield shift compared to aliphatic nitriles .
Aromatic C=C stretching vibrations appear as multiple bands between 1580-1620 cm⁻¹, with the most intense absorption typically occurring around 1590 cm⁻¹ [15] [16]. These bands reflect the delocalized π-bonding within the indazole ring system and the influence of substituents on the aromatic character [15] [16].
The indazole ring exhibits characteristic C=N stretching vibrations between 1520-1580 cm⁻¹, centered around 1550 cm⁻¹ [15] [16]. This absorption provides diagnostic information about the heteroaromatic character and the electronic distribution within the pyrazole ring [15] [16].
Ring breathing modes of the indazole system manifest between 1400-1500 cm⁻¹, typically around 1450 cm⁻¹ [15] [16]. These vibrations involve symmetric expansion and contraction of the entire ring system and are characteristic of the indazole framework [15] [16].
Aromatic CH in-plane bending vibrations appear between 1000-1200 cm⁻¹, with multiple bands reflecting the different electronic environments of the aromatic protons [15] [16]. The most prominent absorption typically occurs around 1150 cm⁻¹ [15] [16].
Methyl CH bending vibrations manifest between 1350-1450 cm⁻¹, with the characteristic umbrella mode appearing around 1380 cm⁻¹ [15] [16]. These vibrations provide information about the conformation and electronic environment of the methyl group [15] [16].
The carbon-bromine stretching vibration appears as a medium-intensity band between 500-700 cm⁻¹, typically centered around 600 cm⁻¹ . This absorption confirms the presence of the C-Br bond and provides information about the bond strength and electronic environment .
| Functional Group | Frequency Range (cm⁻¹) | Typical Value (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| NH stretch (indazole) | 3200-3400 | 3280 | Medium-Strong | [15] [16] |
| C≡N stretch (nitrile) | 2220-2260 | 2240 | Medium-Strong | |
| CH stretch (aromatic) | 3000-3100 | 3050 | Medium | [15] [16] |
| CH stretch (methyl) | 2850-3000 | 2920 | Medium | [15] [16] |
| C=C stretch (aromatic) | 1580-1620 | 1590 | Strong | [15] [16] |
| C=N stretch (indazole) | 1520-1580 | 1550 | Medium | [15] [16] |
| C-Br stretch | 500-700 | 600 | Medium |
Ultraviolet-visible spectroscopy provides detailed information about the electronic transitions and chromophoric properties of 5-bromo-6-methyl-1H-indazole-3-carbonitrile. The technique offers insights into the conjugated π-system, electronic effects of substituents, and photophysical properties of the compound [18] [19].
The indazole ring system exhibits characteristic π → π* transitions that dominate the UV absorption spectrum. The primary aromatic transition occurs between 250-280 nm, typically centered around 265 nm, with high molar absorptivity (ε = 10⁴-10⁵ M⁻¹cm⁻¹) [18] [19]. This transition reflects the delocalized π-bonding within the fused ring system and represents the fundamental electronic excitation of the aromatic chromophore [18] [19].
The extended conjugation effects arising from the substituents create additional π → π* transitions in the 280-320 nm region, with λmax typically around 295 nm [18] [19]. These transitions exhibit medium molar absorptivity (ε = 10³-10⁴ M⁻¹cm⁻¹) and reflect the perturbation of the aromatic system by the electron-withdrawing and electron-donating substituents [18] [19].
The nitrogen lone pairs in the indazole ring contribute n → π* transitions in the 320-360 nm region, typically centered around 340 nm [18] [19]. These transitions exhibit characteristically low molar absorptivity (ε = 10²-10³ M⁻¹cm⁻¹) and provide information about the electronic environment of the nitrogen atoms [18] [19].
The nitrile group contributes high-energy π → π* transitions in the 200-230 nm region, typically around 215 nm [18] [19]. These absorptions exhibit high molar absorptivity and reflect the electronic excitation of the C≡N triple bond system [18] [19].
The bromine substituent induces charge transfer transitions between 300-350 nm, typically centered around 325 nm [18] [19]. These transitions result from the heavy atom effect and the interaction between the halogen's electron density and the aromatic π-system [18] [19]. The molar absorptivity is typically medium (ε = 10³-10⁴ M⁻¹cm⁻¹) [18] [19].
The UV-Vis spectrum of 5-bromo-6-methyl-1H-indazole-3-carbonitrile exhibits solvent-dependent shifts reflecting the polarity and hydrogen bonding characteristics of the medium [18] [19]. Polar protic solvents typically cause bathochromic (red) shifts due to stabilization of the excited state through hydrogen bonding interactions [18] [19].
The presence of multiple heteroatoms and the polar nitrile group makes the compound particularly sensitive to solvent effects, with significant changes in both absorption maxima and extinction coefficients observed across different solvent systems [18] [19].
The compound exhibits weak fluorescence emission due to efficient non-radiative decay pathways facilitated by the heavy bromine atom [18] [19]. The intersystem crossing rate is enhanced by the spin-orbit coupling effects of the brominated system [18] [19].
The absorption characteristics provide valuable information for analytical quantification and photochemical applications, with the compound showing potential as a chromophoric building block for materials applications [18] [19].
| Transition Type | λmax (nm) | Wavelength Range (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|---|
| π → π* (indazole) | 265 | 250-280 | 10⁴-10⁵ | Primary aromatic transition | [18] [19] |
| π → π* (extended) | 295 | 280-320 | 10³-10⁴ | Extended conjugation | [18] [19] |
| n → π* (nitrogen) | 340 | 320-360 | 10²-10³ | Nitrogen lone pair | [18] [19] |
| π → π* (nitrile) | 215 | 200-230 | 10⁴-10⁵ | Nitrile group | [18] [19] |
| Charge transfer (Br) | 325 | 300-350 | 10³-10⁴ | Bromine → ring | [18] [19] |